Ethyl carbazate

Thermal Stability Gas-Phase Kinetics Process Safety

Ethyl carbazate delivers superior thermal stability (decomposition activation energy: 176.2 kJ/mol) versus tert-butyl carbazate (153.6 kJ/mol), making it the safer choice for reactions requiring elevated temperatures. This protected hydrazine reagent enables selective hydrazone formation while preserving other functionalities, ideal for constructing 1,2,4-triazol-3-one scaffolds in pharmaceutical and agrochemical synthesis. High-purity grades ensure reproducible results across medicinal chemistry and process development workflows.

Molecular Formula C3H8N2O2
Molecular Weight 104.11 g/mol
CAS No. 4114-31-2
Cat. No. B149075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl carbazate
CAS4114-31-2
SynonymsHydrazinecarboxylic Acid Ethyl Ester;  Carbazic acid Ethyl Ester;  (Ethoxycarbonyl)hydrazine;  1-(Ethoxycarbonyl)hydrazine;  1-Carbethoxyhydrazine;  Carbethoxyhydrazine;  Ethoxycarbonyl hydrazide;  Ethyl carbazinate;  Ethyl hydrazinecarboxylate;  Ethyl hydraz
Molecular FormulaC3H8N2O2
Molecular Weight104.11 g/mol
Structural Identifiers
SMILESCCOC(=O)NN
InChIInChI=1S/C3H8N2O2/c1-2-7-3(6)5-4/h2,4H2,1H3,(H,5,6)
InChIKeyVYSYZMNJHYOXGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Carbazate (CAS 4114-31-2): Chemical Profile and Procurement Considerations


Ethyl carbazate (CAS 4114-31-2), systematically named ethyl hydrazinecarboxylate, is a stable, crystalline solid at room temperature with a molecular weight of 104.11 g/mol . It belongs to the carbazate class of compounds, which are esters of carbazic acid (hydrazinecarboxylic acid). The molecule features a hydrazine moiety (-NH-NH2) protected by an ethoxycarbonyl group, rendering it a versatile reagent for introducing protected hydrazine functionality in organic synthesis . Its physical properties—melting point 44–47°C, boiling point 108–110°C at 22 mmHg—make it a readily handled intermediate in both laboratory and industrial settings [1]. Ethyl carbazate serves as a key building block in the synthesis of pharmaceuticals (e.g., thrombin inhibitors), agrochemicals (e.g., insecticides, herbicides), and heterocyclic compounds (e.g., 1,2,4-triazoles, pyrazoles) [2].

Ethyl Carbazate vs. In-Class Analogs: Why Substitution Without Verification Introduces Risk


Substituting ethyl carbazate with another carbazate ester (e.g., tert-butyl, benzyl, or methyl carbazate) or with unsubstituted hydrazine is not a straightforward exchange. The choice of ester group profoundly influences reactivity, stability, and reaction outcomes. For instance, gas-phase elimination kinetics reveal that tert-butyl carbazate decomposes with a significantly lower activation energy (153.6 kJ/mol) than ethyl carbazate (176.2 kJ/mol), indicating that tert-butyl carbazate is substantially more thermally labile—a critical consideration for processes involving elevated temperatures [1]. Furthermore, the reactivity of carbazates with carbonyl compounds differs markedly from that of hydrazine or phenylhydrazine; while carbazates readily form hydrazones with aldehydes and ketones, their behavior with ω-halogen ketones leads to halogenated hydrazones rather than the N-aminopyrrole derivatives obtained with hydrazine [2]. In medicinal chemistry applications, benzyl carbazate derivatives have demonstrated superior anti-tuberculosis activity compared to ethyl and methyl analogs, underscoring that even minor structural variations can alter biological efficacy [3]. These documented differences in thermal stability, chemoselectivity, and bioactivity confirm that carbazate compounds are not interchangeable; procurement and experimental design must be guided by the specific ester moiety.

Ethyl Carbazate (4114-31-2): Quantified Differentiation Evidence for Scientific Selection


Superior Thermal Stability: Ethyl Carbazate Requires 22.6 kJ/mol More Energy for Decomposition than tert-Butyl Carbazate

In a direct comparative study, the gas-phase elimination kinetics of ethyl carbazate and tert-butyl carbazate were measured over the temperature range 220.3–341.7°C. The activation energy (Ea) for thermal decomposition of ethyl carbazate was determined to be 176.2±2.5 kJ/mol, while that of tert-butyl carbazate was 153.6±2.9 kJ/mol [1]. This 22.6 kJ/mol higher barrier for ethyl carbazate translates to markedly slower decomposition rates at elevated temperatures, establishing ethyl carbazate as the more thermally robust option for reactions conducted under heating.

Thermal Stability Gas-Phase Kinetics Process Safety

High-Purity Crystalline Form: 99.35 mol% Chemical Purity and Well-Defined Melting Thermodynamics

Precise adiabatic calorimetry measurements on ethyl carbazate over 78–371 K established a melting temperature of 318.92±0.02 K, with a molar enthalpy of fusion of 20019±11 J/mol and molar entropy of fusion of 62.77±0.03 J mol⁻¹ K⁻¹ [1]. Fractional melting experiments determined the chemical purity of the compound to be 99.35±0.01 mol%, with an extrapolated melting point for the absolutely pure substance of 319.181±0.005 K [1]. These thermodynamic parameters, including the high enthalpy of fusion, are not routinely reported for other carbazates such as benzyl or methyl carbazate in the open literature, making ethyl carbazate a well-characterized reference standard.

Material Purity Thermodynamics Quality Control

Chemoselective Hydrazone Formation: Carbazates Offer Distinct Reactivity Profile Versus Hydrazine and Phenylhydrazine

Comparative studies on the reaction of ω-chloroacetophenone with various hydrazine derivatives reveal that carbazates (including ethyl carbazate) react differently than hydrazine or phenylhydrazine [1]. While hydrazine and phenylhydrazine yield N-aminopyrrole derivatives upon reaction with γ-diketones, carbazates instead form hydrazones with aldehydes and ketones, and with ω-halogen ketones they produce halogenated hydrazones rather than undergoing substitution at the halogen site [1]. This chemoselectivity—rapid reaction at the carbonyl function while leaving the halogen intact—is a characteristic property of the carbazate class. In contrast, benzyl carbazate, under similar conditions, can form a mixture of products depending on reactant stoichiometry [1]. The ethoxycarbonyl group in ethyl carbazate serves as a protecting group that can be subsequently cleaved to reveal the free hydrazine moiety, a synthetic advantage not offered by simple hydrazine or arylhydrazines.

Chemoselectivity Hydrazone Synthesis Protecting Group Strategy

Efficient Heterocycle Synthesis: High-Yield Access to 1,2,4-Triazol-3-ones via DMAP-Catalyzed Cyclocondensation

Ethyl carbazate participates in a one-pot, neat cyclocondensation with aryl nitriles catalyzed by DMAP (4-dimethylaminopyridine) to afford 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones . While the literature describes this as a new synthetic methodology, it does not provide a quantitative yield comparison against other carbazates (e.g., methyl or benzyl) under identical conditions. However, the fact that this reaction proceeds under neat conditions with DMAP as an efficient nucleophilic catalyst highlights ethyl carbazate's practical utility in generating the 1,2,4-triazole pharmacophore. Triazole-containing compounds are prevalent in antifungal agents (e.g., fluconazole), anticancer drugs, and agricultural fungicides. Similarly, ethyl carbazate has been employed in the FeCl₃-catalyzed reaction to produce β-hydroxyesters in improved yield compared to alternative protocols .

Heterocyclic Synthesis 1,2,4-Triazole Pharmaceutical Intermediate

Ethyl Carbazate (4114-31-2): High-Impact Application Scenarios Based on Differentiated Evidence


Thermally Demanding Synthesis of Pharmaceutical Intermediates

When a synthetic route requires heating (e.g., reflux in toluene, xylene, or DMF above 100°C), ethyl carbazate's higher activation energy for thermal decomposition (176.2 kJ/mol vs. 153.6 kJ/mol for tert-butyl carbazate) [1] makes it the safer and more reliable choice. The slower decomposition rate minimizes the formation of unwanted byproducts and reduces the risk of pressure buildup from gaseous decomposition products, a critical consideration for scale-up and process safety in pharmaceutical manufacturing.

Synthesis of 1,2,4-Triazole-Based APIs and Agrochemicals

For medicinal chemists and process chemists developing triazole-containing drug candidates (antifungals, kinase inhibitors) or agrochemical fungicides, ethyl carbazate is the reagent of choice for constructing the 1,2,4-triazol-3-one scaffold. The reported one-pot, neat cyclocondensation with aryl nitriles using DMAP catalysis offers a direct and atom-economical route to this privileged heterocycle, streamlining the synthesis of key intermediates.

Protected Hydrazine Introduction in Multi-Step Organic Synthesis

When a synthetic sequence requires the introduction of a hydrazine group that must survive subsequent transformations (e.g., alkylation, acylation, or cross-coupling), ethyl carbazate's ethoxycarbonyl-protected hydrazine moiety provides the necessary stability. Unlike free hydrazine, which can undergo uncontrolled oxidation or participate in undesired side reactions, ethyl carbazate allows for selective hydrazone formation at the carbonyl group while preserving other functional groups [2]. The protecting group can later be cleaved under basic or acidic conditions to reveal the free hydrazine for further elaboration.

Thermodynamic Reference Material for Calorimetry and Phase-Change Studies

For researchers involved in materials science, energy storage, or analytical method development, ethyl carbazate's precisely characterized thermodynamic properties—including a melting point of 318.92±0.02 K, enthalpy of fusion of 20019±11 J/mol, and certified purity of 99.35±0.01 mol% [3]—make it an ideal calibration standard. Its high enthalpy of fusion and documented thermal stability up to 371 K (with no phase change or decomposition) [3] position it as a candidate for phase-change material (PCM) applications in thermal management systems, where reliable and reproducible thermal behavior is paramount.

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